Superior Antifungal Potency of Cyp51-IN-16 Against Candida albicans Compared to Fluconazole
In standardized CLSI M27-A3 broth microdilution assays, Cyp51-IN-16 (C6) demonstrated significantly lower MIC values than the clinical first-line agent fluconazole (FLC) against two distinct strains of Candida albicans. For C. albicans ATCC SC5314, the MIC of C6 was 0.25 μg/mL compared to 0.5 μg/mL for FLC. For C. albicans CPCC400616, the MIC of C6 was 1 μg/mL, equivalent to the FLC value [1].
| Evidence Dimension | In vitro antifungal activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | C. albicans (ATCC SC5314): 0.25 μg/mL; C. albicans (CPCC400616): 1 μg/mL |
| Comparator Or Baseline | Fluconazole (FLC): C. albicans (ATCC SC5314) 0.5 μg/mL; C. albicans (CPCC400616) 1 μg/mL |
| Quantified Difference | 2-fold improvement in potency against ATCC SC5314; equivalent potency against CPCC400616 |
| Conditions | CLSI M27-A3 broth microdilution method |
Why This Matters
This data establishes Cyp51-IN-16 as a viable alternative to fluconazole with non-inferior or superior potency, making it a critical tool for probing CYP51 inhibition in fluconazole-susceptible and potentially resistant C. albicans models.
- [1] Huang, L., et al. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. 2023;15(2):492-505. View Source
